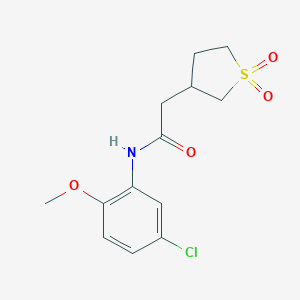
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methoxyphenyl group and a thiolane ring with a dioxo functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-mercaptopropionic acid.
Formation of Intermediate: The aniline derivative undergoes acylation with 3-mercaptopropionic acid under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate is then cyclized to form the thiolane ring, often using oxidizing agents to introduce the dioxo functional group.
Final Product: The final step involves purification and characterization of the product using techniques such as recrystallization, chromatography, and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo functional group to other oxidation states.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the thiolane ring and dioxo functional group.
N-(2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Lacks the chloro substituent.
N-(5-chloro-2-methoxyphenyl)-2-thiolanacetamide: Lacks the dioxo functional group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methoxy groups, along with the thiolane ring, distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C13H16ClNO4S |
|---|---|
Peso molecular |
317.79 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-12-3-2-10(14)7-11(12)15-13(16)6-9-4-5-20(17,18)8-9/h2-3,7,9H,4-6,8H2,1H3,(H,15,16) |
Clave InChI |
DTUAJFXAIWGJHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















